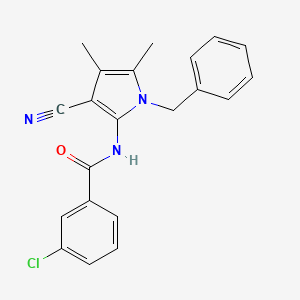

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide

Description

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide (CAS: 478032-96-1) is a pyrrole-based carboxamide derivative with the molecular formula C21H18ClN3O and a molar mass of 363.84 g/mol . Its structure comprises:

- A 1H-pyrrol-2-yl core substituted with a benzyl group at position 1, a cyano group at position 3, and methyl groups at positions 4 and 3.

- A 3-chlorobenzenecarboxamide moiety linked via the carboxamide group to the pyrrole ring.

The compound is marketed for medicinal research, though its specific biological targets remain underexplored in the provided evidence .

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O/c1-14-15(2)25(13-16-7-4-3-5-8-16)20(19(14)12-23)24-21(26)17-9-6-10-18(22)11-17/h3-11H,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBVAMNSAKFGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base.

Formation of the Carboxamide: The final step involves the reaction of the substituted pyrrole with 3-chlorobenzoyl chloride to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyrazole-Based Analogs (Compounds 3a–3p, )

These derivatives feature a pyrazole core instead of pyrrole, with general structure 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide. Key differences include:

- Core Heteroatoms: Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom).

- Substituents: Aryl groups (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl) at positions 1 and 5 of the pyrazole. Methyl and cyano groups at positions 3 and 4, respectively.

- Synthetic Routes : Synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 68–71% with melting points ranging from 123–183°C .

| Property | Target Compound | Pyrazole Analog (e.g., 3a) |

|---|---|---|

| Core Structure | Pyrrole | Pyrazole |

| Melting Point (°C) | Not reported | 133–183 |

| Molecular Formula | C21H18ClN3O | C21H15ClN6O (3a) |

| Key Substituents | Benzyl, 3-Cl-benzamide | Aryl groups, methyl, cyano |

Impact : Pyrazole analogs may exhibit enhanced metabolic stability due to aromatic nitrogen atoms, whereas the pyrrole core in the target compound could favor π-π stacking interactions in biological systems.

Carboxamide Substituent Modifications

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide (CAS: 478032-97-2)

This analog replaces the 3-chloro group with a 3-methyl substituent on the benzene ring:

- Molecular Formula : C22H21N3O (vs. C21H18ClN3O for the target).

- Physicochemical Effects: The methyl group increases lipophilicity (logP likely higher than the chloro analog).

N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide (CID 2560451)

This derivative substitutes the 3-chlorobenzenecarboxamide with a simpler 2-chloroacetamide :

- Molecular Formula : C16H16ClN3O (smaller than the target).

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article presents a detailed overview of its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H18ClN3O

- Molecular Weight : 367.85 g/mol

- CAS Number : 478032-96-1

Research indicates that N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide exhibits significant antiproliferative activity against various cancer cell lines. The compound primarily operates through the following mechanisms:

- mTORC1 Inhibition : The compound has been shown to reduce mTORC1 activity, a crucial regulator of cell growth and proliferation. This inhibition leads to increased autophagy, which is a cellular process that degrades and recycles cellular components .

- Autophagic Flux Disruption : It interferes with the autophagic flux by preventing the reactivation of mTORC1 after nutrient deprivation, resulting in the accumulation of LC3-II, a marker for autophagy .

Structure-Activity Relationship (SAR)

The structure of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide plays a critical role in its biological activity. Preliminary SAR studies suggest that modifications to the benzyl and pyrrole moieties can enhance or diminish its antiproliferative effects. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration in alkyl chain length | Variability in metabolic stability |

Study 1: Antiproliferative Activity in Pancreatic Cancer Cells

A study conducted on MIA PaCa-2 pancreatic cancer cells demonstrated that N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide exhibited an EC50 value of approximately 10 μM, indicating submicromolar potency . The compound's ability to disrupt autophagic flux was evidenced by abnormal LC3 puncta formation under starvation conditions.

Study 2: Comparison with Known Inhibitors

In comparative analyses with established autophagy inhibitors like chloroquine and erlotinib, N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-3-chlorobenzenecarboxamide showed superior antiproliferative effects while maintaining good metabolic stability . This suggests potential for development as a novel therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.